molecular formula C9H9BrN2O B13698841 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone

1-(3-Bromo-4-pyridyl)-2-pyrrolidinone

Cat. No.: B13698841
M. Wt: 241.08 g/mol
InChI Key: WSRKIDUYTMWKNJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-pyridyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone typically involves the bromination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinones, while oxidation and reduction reactions produce corresponding oxides and reduced forms.

Scientific Research Applications

1-(3-Bromo-4-pyridyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrolidinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-pyridyl)methanol
  • 5-Bromo-2-chloro-pyridin-3-yl)-methanol
  • 2-Methoxy-4-pyridinyl)methanol
  • 2,6-Dichloro-4-pyridyl)methanol

Uniqueness

1-(3-Bromo-4-pyridyl)-2-pyrrolidinone is unique due to its specific structure, which combines a brominated pyridine ring with a pyrrolidinone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-7-6-11-4-3-8(7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

WSRKIDUYTMWKNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=NC=C2)Br

Origin of Product

United States

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